Geraldone
Description
This compound belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound can be biosynthesized from 4', 5, 7-trihydroxy-3'-methoxyflavone. Outside of the human body, this compound can be found in broad bean. This makes this compound a potential biomarker for the consumption of this food product.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21583-32-4 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-8,17-18H,1H3 |
InChI Key |
OUMMPAFEQHTYIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Synonyms |
4‘,7-Dihydroxy-3'-methoxyflavone; 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Classification and Chemical Nature of Geraldone As a Dihydroxyflavone
Geraldone, scientifically known as 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is classified as a dihydroxyflavone and a monomethoxyflavone. nih.govchemicalbook.com Its core structure is based on the flavone (B191248) backbone, a class of compounds characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring.
The chemical identity of this compound is defined by the specific placement of its functional groups. It possesses two hydroxyl (-OH) groups and one methoxy (B1213986) (-OCH3) group attached to the flavone framework. nih.govfoodb.ca Specifically, it is the 5-deoxy derivative of Chrysoeriol. nih.govchemicalbook.com This structural arrangement places it within the sub-class of 3'-O-methylated flavonoids. foodb.ca Its molecular formula is C16H12O5, and it has a molecular weight of approximately 284.26 g/mol . nih.govbiosynth.comcymitquimica.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one nih.govfoodb.ca |
| Synonyms | 5-Deoxychrysoeriol, 4',7-Dihydroxy-3'-methoxyflavone nih.govcymitquimica.comjst.go.jp |
| Molecular Formula | C16H12O5 nih.govbiosynth.comjst.go.jp |
| Molecular Weight | 284.26 g/mol nih.govbiosynth.comcymitquimica.com |
| CAS Number | 21583-32-4 nih.govbiosynth.com |
Natural Occurrence and Biosynthetic Context of Geraldone As a Plant Metabolite
Geraldone is recognized as a plant metabolite, a class of compounds produced by plants that are not directly involved in primary growth and development but often play crucial roles in defense, adaptation, and ecological interactions. nih.govebi.ac.ukebi.ac.uk These compounds, often referred to as secondary metabolites, are synthesized through complex biosynthetic pathways. mdpi.comnih.gov
The natural occurrence of this compound has been documented in specific plant species. nih.gov Notably, it has been identified in the broad bean (Vicia faba) and in plants belonging to the Vochysia genus. nih.govfoodb.ca The presence of this compound in these plants suggests it is a product of their secondary metabolism, likely derived from the phenylpropanoid pathway, which is the source of most flavonoids. While the precise biosynthetic steps leading to this compound are not extensively detailed in the literature, the general pathway involves the elongation of an amino acid-derived starter unit, followed by a series of enzymatic modifications to create the final flavonoid structure. nih.gov
Synthetic Origins and Early Research Significance of Geraldone As an Engineered Compound
Established Synthetic Routes for this compound
The synthesis of flavones like this compound often leverages biosynthetic principles, starting from precursors such as 2'-hydroxychalcones. wikipedia.orgrsc.org A conventional method involves the condensation of 2'-hydroxy-acetophenones with corresponding aldehydes to form a chalcone (B49325), which is then isomerized and oxidized to yield the flavone (B191248) core. wikipedia.orgrsc.org
A notable established route involves a divergent synthesis methodology that can produce both flavones and the related flavanones from a common precursor. rsc.org For instance, the synthesis of this compound dimethyl ether has been successfully achieved starting from a 2′-hydroxydihydrochalcone substrate. rsc.org This process utilizes a palladium(II)-catalyzed oxidative cyclization. rsc.org While this compound itself can be isolated from natural sources like Albizia lebbeck, synthetic routes provide a controlled and scalable supply for research purposes. mdpi.com
The general biosynthesis of flavones, which informs many synthetic strategies, begins with L-phenylalanine via the phenylpropanoid pathway to produce chalcones, which are then converted into flavanones and subsequently oxidized by flavone synthase to create the characteristic C2-C3 double bond of the flavone structure. wikipedia.org
Exploration of Novel Synthetic Methodologies for this compound Analogs
The development of novel synthetic methods is crucial for generating diverse analogs of this compound to explore chemical space and identify compounds with enhanced properties. A significant advancement is the use of palladium(II)-catalyzed oxidative cyclization, which allows for a divergent approach to synthesizing both flavones and flavanones from a shared 2′-hydroxydihydrochalcone intermediate. rsc.org This method was successfully applied to synthesize this compound dimethyl ether and other flavonoids like Tithonine, demonstrating its utility in creating a library of related compounds under mild conditions. rsc.org
Modern organic synthesis techniques, while not yet reported specifically for this compound, offer potential avenues for novel analog creation. For example, strategies involving electrochemistry, such as the Shono electrooxidation, have been used to create complex alkaloid cores and could be adapted for the synthesis of novel heterocyclic analogs of flavonoids. ifremer.frrsc.orgrsc.org This method involves the anodic oxidation of carbamates or amides, followed by deprotonation, offering a mild and efficient alternative to traditional oxidation. rsc.org
| Methodology | Precursor | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II)-Catalyzed Oxidative Cyclization | 2′-Hydroxydihydrochalcone | Flavone (e.g., this compound dimethyl ether), Flavanone (B1672756) | Divergent synthesis from a common substrate; mild reaction conditions. | rsc.org |
| Conventional Chalcone Cyclization/Oxidation | 2′-Hydroxychalcone | Flavone | Multi-step process involving cyclization and subsequent oxidation, often with strong oxidants. | rsc.org |
| Electrooxidation/Heterodimerization (Potential Application) | N-substituted pyrrolidine-1-carboxamides (example) | Complex Heterocyclic Alkaloids | Biogenetic-inspired strategy; high yield and stereoselectivity. | ifremer.frrsc.orgrsc.org |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.org These studies involve systematically modifying a lead compound and assessing the biological activity of the resulting derivatives to identify key structural features responsible for its effects. oncodesign-services.com For this compound, SAR studies would involve creating a series of derivatives to probe the importance of its hydroxyl and methoxy (B1213986) functional groups.
Examples of simple this compound derivatives include this compound dimethyl ether and this compound chalcone. rsc.orgembopress.org The synthesis of these compounds allows researchers to determine if, for example, the free hydroxyl groups are necessary for activity or if the chalcone precursor exhibits different biological properties than the cyclized flavone. rsc.orgembopress.org By analyzing the activity of such derivatives, a medicinal chemist can design new molecules with potentially improved potency, selectivity, or other pharmacological properties. gardp.org
Chemical Derivatization for Modulating Putative Biological Activities of this compound
Chemical derivatization is the strategic modification of a molecule to alter its properties. researchgate.net This technique is essential for enhancing detection in analytical systems and for modulating biological activity in drug discovery. researchgate.netnih.gov For a compound like this compound, which has been identified as a synthetic glucocorticoid receptor agonist, derivatization can be used to fine-tune its interaction with this receptor. biosynth.com
Common derivatization strategies applicable to this compound include:
Alkylation/Acylation: Modifying the hydroxyl groups at the 4' and 7 positions through methylation (as in this compound dimethyl ether) or acylation. rsc.org This can alter the molecule's hydrogen-bonding capacity, solubility, and metabolic stability.
Modification of the B-ring: Introducing or altering substituents on the phenyl ring (B-ring) can significantly impact receptor binding and selectivity.
Scaffold Modification: Altering the core flavone structure, for instance, by creating homoisoflavonoids or converting it to the corresponding flavanone or chalcone, allows for the exploration of different structural classes. rsc.orgembopress.org
These modifications aim to improve the molecule's pharmacological profile by systematically altering its physicochemical properties to optimize its biological effect. researchgate.net
Stereoselective Synthesis and Chiral Aspects in this compound Derivative Design
While this compound itself is an achiral molecule, many of its potential derivatives are not. For example, the reduction of the C2-C3 double bond to form the corresponding flavanone introduces a chiral center at the C2 position. If such a derivative is synthesized without stereochemical control, it will exist as a racemic mixture of two enantiomers, which may have different biological activities and metabolic fates.
This compound as a Glucocorticoid Receptor Agonist
This compound (4',7-Dihydroxy-3'-methoxyflavone) is a flavonoid compound that functions as a synthetic agonist for the glucocorticoid receptor (GR). nih.govnih.gov The glucocorticoid receptor is a member of the nuclear receptor superfamily of transcription factors that regulates a wide array of physiological processes, including metabolism, inflammation, and stress responses. plos.orgplos.org
The mechanism is initiated when the lipophilic this compound molecule diffuses across the cell membrane into the cytoplasm. In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. plos.orgnih.govmdpi.com The binding of an agonist like this compound to the ligand-binding domain (LBD) of the GR induces a significant conformational change in the receptor protein. plos.orgmdpi.com This change causes the dissociation of the chaperone protein complex, unmasking nuclear localization signals. plos.orgnih.gov The activated this compound-GR complex then translocates into the nucleus, where it can directly or indirectly regulate the transcription of target genes. plos.orgmdpi.com
Ligand-Receptor Binding Dynamics and Thermodynamics of this compound-Glucocorticoid Receptor Interactions
The interaction between this compound and the glucocorticoid receptor is governed by specific kinetic and thermodynamic principles that determine the stability and duration of the complex, which in turn influences its biological activity. While specific experimental values for this compound are not extensively published, the dynamics can be understood by examining data from other well-characterized glucocorticoid receptor agonists. researchgate.net
Binding Kinetics: The binding process involves an initial association of the ligand with the receptor (defined by the on-rate, k_on) and a subsequent dissociation (defined by the off-rate, k_off). A high affinity is typically characterized by a fast association rate and a slow dissociation rate, resulting in a low equilibrium dissociation constant (K_d). For potent GR agonists, the receptor-ligand complex is notably stable, with long half-lives.
Interactive Table 1: Representative Binding Kinetic Parameters for Glucocorticoid Receptor Agonists
| Parameter | Description | Representative Value Range |
| k_on (M⁻¹s⁻¹) | Association Rate Constant | 10⁵ - 10⁶ |
| k_off (s⁻¹) | Dissociation Rate Constant | 10⁻⁴ - 10⁻³ |
| K_d (nM) | Equilibrium Dissociation Constant | 0.5 - 10 |
| t₁/₂ (hours) | Half-life of Receptor-Ligand Complex | 7 - 11 |
| Note: These values are representative based on studies of potent agonists like dexamethasone (B1670325) and fluticasone (B1203827) propionate (B1217596) and are intended to illustrate the typical kinetic profile of a strong GR agonist. |
Thermodynamics: The binding of a ligand to its receptor is also defined by thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), which together determine the change in Gibbs free energy (ΔG). The interaction between steroids and the glucocorticoid receptor is a complex, temperature-dependent process. researchgate.net Studies with agonists like cortisol and dexamethasone show that the binding is typically entropy-driven at lower temperatures and becomes enthalpy-driven at physiological temperatures. researchgate.net This suggests that hydrophobic forces initially govern the partial immobilization of the ligand in the binding pocket, followed by the formation of stabilizing short-range interactions (e.g., hydrogen bonds and van der Waals forces). researchgate.net
Interactive Table 2: Representative Thermodynamic Parameters for Glucocorticoid Binding to the GR at 25°C
| Parameter | Description | Representative Value (kJ/mol) |
| ΔG (Gibbs Free Energy) | Overall energy change indicating binding spontaneity | -43 to -50 |
| ΔH (Enthalpy) | Heat change from bond formation/breaking | -48 to -75 |
| -TΔS (Entropy) | Energy related to changes in system disorder | +5 to +25 |
| Note: These values are derived from studies on cortisol and dexamethasone and illustrate that the interaction is predominantly enthalpy-driven at this temperature. researchgate.net |
Transcriptional Regulation Mediated by this compound-Activated Receptors
Once in the nucleus, the this compound-activated GR modulates gene expression through several key mechanisms, primarily transactivation and transrepression. plos.org
Transactivation: In its homodimer form (a complex of two this compound-bound GR molecules), the receptor binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs). plos.orgplos.orgmdpi.com GREs are typically found in the promoter or enhancer regions of target genes. Upon binding to a GRE, the GR complex recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery and leads to an increase in the rate of gene transcription. plos.org
Transrepression: This mechanism is central to the anti-inflammatory effects of glucocorticoids. Instead of binding directly to DNA, the monomeric this compound-GR complex interacts with other DNA-bound transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). plos.org These factors are key drivers of pro-inflammatory gene expression. Through this "tethering" mechanism, the GR interferes with their ability to promote transcription, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules. plos.org
Interactive Table 3: Examples of Genes Regulated by Glucocorticoid Receptor Activation
| Regulation | Gene Example | Function | Mechanism |
| Upregulation | GILZ (Glucocorticoid-Induced Leucine Zipper) | Anti-inflammatory, pro-apoptotic | Transactivation |
| Upregulation | FKBP51 | Negative feedback of GR signaling | Transactivation |
| Upregulation | PEPCK (Phosphoenolpyruvate carboxykinase) | Gluconeogenesis | Transactivation |
| Downregulation | IL-6 (Interleukin-6) | Pro-inflammatory cytokine | Transrepression (via NF-κB) |
| Downregulation | TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | Transrepression (via NF-κB/AP-1) |
| Downregulation | MMP-9 (Matrix Metalloproteinase-9) | Tissue remodeling | Transrepression (via AP-1) |
| Note: This table provides examples of well-established GR target genes and is not based on specific studies of this compound. |
Signaling Cascades Downstream of this compound-Glucocorticoid Receptor Activation
The transcriptional changes initiated by the this compound-GR complex trigger a cascade of downstream signaling events that mediate the compound's broad physiological effects. The GR signaling pathway exhibits significant crosstalk with other major intracellular signaling networks, most notably the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov
MAPK Pathway: GR activation can modulate the MAPK signaling cascade (which includes ERK, JNK, and p38 MAPK). This interaction is complex and context-dependent, sometimes leading to activation and other times to inhibition. For instance, GR-mediated transrepression of AP-1 can inhibit JNK signaling, contributing to anti-inflammatory effects. nih.gov
PI3K/Akt Pathway: There is evidence of interplay between GR and the PI3K/Akt pathway, which is crucial for cell survival, growth, and metabolism. Some studies suggest that GR can inhibit Akt signaling, which may contribute to the metabolic side effects of long-term glucocorticoid exposure. Conversely, signaling through this pathway can also influence GR function; for example, Akt can phosphorylate the GR, modulating its transcriptional activity.
Neurogenesis and Cognitive Function: In the context of the central nervous system, GR activation is known to influence neuroplasticity. For example, glucocorticoid-triggered activation of hippocampal GR can induce MAPK phosphorylation, which in turn activates the transcription of genes like Egr-1 (early growth response 1), a key regulator of synaptic plasticity. nih.gov Studies on flavonoids like baicalin, which also modulate GR signaling, have shown that this can impact neurogenesis and olfactory functions by regulating the APPL2/GR signaling cascade.
This intricate network of interactions allows a single agonist like this compound to orchestrate a diverse and cell-type-specific array of biological responses, ranging from potent anti-inflammatory action to profound effects on metabolism and neural function.
Biological and Physiological Roles of Geraldone
Modulation of Immune Responses by Geraldone
As a glucocorticoid receptor agonist, this compound modulates immune responses. biosynth.com A key aspect of this modulation is the suppression of inflammation. biosynth.com The interaction of this compound with the GR leads to downstream effects that influence the activity and function of immune cells, consistent with the known immunosuppressive actions mediated by glucocorticoid receptors. biosynth.com
Influence of this compound on Cellular Metabolic Processes
This compound's agonism of the glucocorticoid receptor also extends its influence to cellular metabolic processes. biosynth.com The glucocorticoid receptor plays a role in regulating various aspects of metabolism, including carbohydrate, fat, and protein metabolism. researchgate.net By activating this receptor, this compound impacts these metabolic pathways, reflecting the broader regulatory functions of glucocorticoid signaling on cellular energy balance and substrate utilization. biosynth.comresearchgate.net
Developmental Process Regulation via this compound-Mediated Pathways
The interaction of this compound with the glucocorticoid receptor has implications for developmental processes. biosynth.com The glucocorticoid receptor is involved in regulating gene expression critical for various stages of development. biosynth.com this compound's action as a GR agonist can therefore influence these developmental pathways through the transcriptional control exerted by the activated receptor. biosynth.com
Broader Implications of Glucocorticoid Signaling as Modulated by this compound
This compound serves as a valuable tool in research for understanding the complexities of glucocorticoid signaling. biosynth.com Its activity as a potent synthetic agonist allows investigators to probe the mechanisms by which GR activation influences gene expression and subsequently impacts immune responses, metabolic processes, and developmental pathways. biosynth.com The use of this compound in studying inflammatory conditions like asthma and rheumatoid arthritis highlights its utility in exploring the therapeutic potential of targeting glucocorticoid receptors. biosynth.com By mimicking the effects of natural glucocorticoids, this compound facilitates the study of GR-mediated transcriptional regulation and its downstream physiological consequences. biosynth.com
Advanced Research Methodologies Applied to Geraldone Studies
Spectroscopic and Spectrometric Analytical Techniques for Geraldone Characterization
The precise structural elucidation and characterization of this compound rely on a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about its molecular structure, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. 1H-NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. For this compound, typical 1H-NMR data, often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), show distinct signals corresponding to the aromatic protons on the A and B rings, the vinyl proton of the C ring, and the methoxy (B1213986) group protons.
Table 1: Representative 1H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 12.95 | s | - | 5-OH |
| 7.98 | d | 9.3 | H-2', H-6' |
| 6.96 | d | 9.3 | H-3', H-5' |
| 6.85 | s | - | H-3 |
| 6.79 | d | 2.3 | H-8 |
| 6.40 | d | 2.3 | H-6 |
| 3.89 | s | - | 3'-OCH3 |
(s: singlet, d: doublet)
Complementing the proton data, 13C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon framework.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound with high accuracy. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule. The resulting mass spectrum displays a peak corresponding to the molecular ion ([M+H]+ or [M-H]-), confirming the compound's molecular mass. Further fragmentation analysis (MS/MS) can provide valuable structural information by breaking the molecule into smaller, characteristic pieces, which helps in confirming the identity of the compound and in the structural elucidation of its metabolites.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of flavonoids like this compound typically exhibits two major absorption bands, referred to as Band I (in the range of 300-400 nm) and Band II (in the range of 240-280 nm). These bands arise from the electronic transitions within the cinnamoyl (B-ring and the C3 unit) and benzoyl (A-ring) systems, respectively. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the flavonoid skeleton.
Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds, such as O-H stretching for the hydroxyl groups, C=O stretching for the carbonyl group in the C ring, C=C stretching for the aromatic rings, and C-O stretching for the ether linkage of the methoxy group.
Chromatographic Separation and Purification Methods for this compound and its Metabolites
The isolation of this compound from natural sources or its purification after synthetic procedures necessitates the use of various chromatographic techniques. These methods are also crucial for the separation and identification of its metabolites from biological matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, purification, and quantification of this compound. Reversed-phase HPLC, with a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile), is commonly employed. The separation is based on the differential partitioning of this compound and other components between the stationary and mobile phases. The elution of compounds is monitored using a UV detector, typically set at the absorption maxima of this compound. Preparative HPLC can be used to obtain highly pure this compound for further studies.
Column chromatography is a classical and effective method for the large-scale purification of this compound from crude extracts. Stationary phases such as silica (B1680970) gel or Sephadex are commonly used. The separation is achieved by eluting the sample through the column with a solvent system of increasing polarity, a technique known as gradient elution. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound, to monitor the progress of reactions, and to check the purity of fractions obtained from column chromatography. A thin layer of adsorbent material (like silica gel) coated on a plate serves as the stationary phase. The sample is spotted on the plate, which is then developed in a chamber containing a suitable solvent system (mobile phase). The separation is based on the differential migration of the compounds up the plate. The spots can be visualized under UV light or by using a staining reagent.
In Vitro and Ex Vivo Models for Investigating this compound's Biological Activity
To explore the potential therapeutic effects of this compound, a variety of in vitro and ex vivo models are utilized. These models allow for the investigation of its biological activities in a controlled environment, providing insights into its mechanisms of action.
Common in vitro assays are employed to assess the antioxidant activity of this compound. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the inhibition of lipid peroxidation assays. These tests measure the ability of this compound to neutralize free radicals and reduce oxidative stress, which are implicated in various diseases.
To investigate its anti-inflammatory properties, in vitro models using cell cultures are frequently used. For example, the effect of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (such as RAW 264.7) can be studied. In this model, the ability of this compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is measured.
Ex vivo models, which utilize tissues or organs isolated from an organism, can provide a more complex biological system to study the effects of this compound. For instance, isolated animal tissues can be used to study its effects on enzyme activities or its vasorelaxant properties on isolated aortic rings. These models bridge the gap between in vitro cell culture studies and in vivo animal experiments.
Computational Chemistry Approaches in this compound Research
Computational chemistry has emerged as a powerful tool in flavonoid research, enabling the prediction of molecular properties, the study of interactions with biological targets, and the design of new derivatives with enhanced activity.
Molecular Docking and Dynamics Simulations for this compound-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when it binds to a receptor, typically a protein. This method helps to understand the binding mode and to estimate the binding affinity. By docking this compound into the active site of a target enzyme or receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its biological activity.
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between this compound and its target receptor. Starting from the docked complex, MD simulations can track the movements of atoms over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. This information is valuable for understanding the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies can be performed on a series of its derivatives to identify the structural features that are important for a specific biological activity. By developing a predictive QSAR model, researchers can design new this compound derivatives with potentially improved potency and selectivity, thereby guiding the synthesis of more effective therapeutic agents.
Comparative Analysis and Future Research Directions for Geraldone
Comparative Studies of Geraldone with Other Flavonoids and Endogenous Glucocorticoids
Comparative studies are crucial for delineating the specific biological profile of this compound within the broader context of flavonoid and steroid signaling. Flavonoids, as a diverse class of polyphenolic compounds, exhibit a wide range of biological activities, including antiproliferative effects. nih.gov Studies comparing different flavonoid subclasses (isoflavones, flavones, flavonols, flavanones) have shown varying degrees of antiproliferative activity, with no simple structure-activity relationship universally applicable across all cell lines. nih.gov For instance, some flavanones and flavones have demonstrated lower half maximal growth-inhibition concentrations in intestinal cell lines compared to renal or breast cancer cell lines. nih.gov
This compound, being a flavone (B191248), can be compared to other flavones and flavonoid subclasses to understand how its specific hydroxylation and methoxylation pattern influences its activity. Comparative analyses often involve assessing effects on cellular processes such as proliferation, cytotoxicity, and apoptosis. nih.gov
Endogenous glucocorticoids, such as cortisol and corticosterone, exert their effects primarily through the glucocorticoid receptor (GR), a nuclear hormone receptor that regulates gene expression. oncotarget.commdpi.com GR can bind to DNA as homodimers or heterodimers, including with the mineralocorticoid receptor (MR), influencing gene regulation. plos.org Given that this compound is a plant metabolite and not a steroid, any interaction with glucocorticoid signaling pathways would likely be through indirect mechanisms or modulation of receptor activity rather than direct binding as a steroid ligand. Comparative studies with endogenous glucocorticoids would investigate if this compound exhibits any overlapping or distinct effects on GR-mediated gene expression or cellular responses typically modulated by glucocorticoids. Research on non-steroidal GR antagonists highlights the potential for small molecules to interact with the GR pathway and block glucocorticoid-induced effects. nih.gov
Identification of Novel Biological Targets Beyond Glucocorticoid Receptors for this compound
While potential interactions with pathways related to glucocorticoids might be explored due to structural similarities to certain steroid scaffolds or indirect effects on inflammation and metabolism, identifying novel biological targets beyond the glucocorticoid receptor is a key area for future research on this compound. Flavonoids are known to interact with a multitude of cellular targets, including enzymes, receptors, and signaling molecules, contributing to their diverse biological effects. acs.org
Research into novel drug targets often involves high-throughput screening and "-omics" approaches. nih.govdiscoveryontarget.com For instance, studies identifying novel targets for various diseases have utilized approaches like in silico screening of structural proteomes and analysis of protein acetylation. discoveryontarget.comorcid.org Identifying novel targets for this compound could involve:
Target Deconvolution Studies: Using techniques like affinity chromatography or activity-based protein profiling to isolate proteins that bind to or are modulated by this compound.
High-Throughput Screening: Screening this compound against libraries of known protein targets or cellular pathways to identify novel interactions.
Phenotypic Screening Followed by Target Identification: Observing specific cellular or physiological effects of this compound and then employing methods to identify the molecular targets responsible for these phenotypes.
Given this compound's presence in plants nih.gov, its biological role in these organisms could also provide clues about potential targets in other biological systems. Research on plant metabolites often reveals interactions with various cellular processes relevant to defense, growth, and development.
Strategies for Enhancing Selectivity and Specificity of this compound Analogs
Enhancing the selectivity and specificity of drug candidates and chemical probes is a critical aspect of medicinal chemistry and chemical biology. Selectivity refers to the ability of a compound to interact preferentially with a particular target over others, while specificity relates to the precision of this interaction, minimizing off-target effects. Strategies for enhancing selectivity and specificity of this compound analogs would involve rational design and synthesis based on structure-activity relationships (SAR).
Key strategies include:
Structural Modification: Introducing or modifying functional groups on the this compound scaffold to influence its binding affinity and specificity for target molecules. This can involve exploring the impact of hydroxylation, methoxylation, alkylation, or other chemical modifications at different positions on the flavone structure. Studies on other flavonoid modifications, such as C-isoprenylation, have shown significant effects on biological activity. acs.org
Targeted Synthesis: Designing analogs that are predicted to interact favorably with a specific binding site on a target protein based on computational modeling and structural information. numberanalytics.comresearchgate.net
Prodrug Strategies: Developing prodrugs that are inactive until converted to the active this compound analog at the desired site of action, potentially enhancing targeted delivery and reducing systemic exposure. biorxiv.org
Conjugation: Attaching this compound or its analogs to targeting moieties, such as antibodies or peptides, to direct them to specific cells or tissues. acs.org
Stereochemical Control: If this compound or its analogs exhibit stereoisomers, controlling the stereochemistry during synthesis can be crucial for optimizing activity and selectivity, as different stereoisomers can have distinct biological profiles. academie-sciences.fr
Understanding the molecular interactions between this compound and its identified targets is paramount for rational design strategies aimed at improving selectivity and specificity. This may involve techniques like X-ray crystallography, NMR spectroscopy, and computational docking studies.
Integration of Omics Data in Comprehensive this compound Research
The integration of multi-omics data provides a holistic view of biological systems and can significantly advance the understanding of this compound's effects. multi-omicsfacility.commetwarebio.comrd-connect.eumdpi.com Transcriptomics, proteomics, and metabolomics offer complementary layers of information about gene expression, protein abundance and modification, and metabolite profiles, respectively. metwarebio.commdpi.com
Integrating these data sets in this compound research can provide comprehensive insights into:
Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein levels and post-translational modifications (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment, researchers can gain a deeper understanding of the molecular pathways and networks affected. frontiersin.org
Target Identification and Validation: Omics data can help identify potential novel targets by revealing altered expression or activity of specific genes, proteins, or metabolic enzymes in the presence of this compound. nih.govresearchgate.net
Biomarker Discovery: Changes in omics profiles can potentially identify biomarkers of this compound activity or response.
Phenotype Correlation: Integrating omics data with phenotypic observations can help link molecular changes to macroscopic biological effects. multi-omicsfacility.com
Comparative Analysis: Multi-omics can be used to compare the effects of this compound with other compounds, such as other flavonoids or glucocorticoids, at a systems level.
Strategies for integrating omics data include co-expression analysis, metabolite-gene networks, pathway enrichment analysis, and interactome analysis. mdpi.com Advanced computational tools and machine learning techniques are increasingly being used to analyze and integrate large-scale omics datasets. mdpi.comresearchgate.net This integrated approach can reveal complex interactions and patterns that might be missed by analyzing each omics dataset in isolation. metwarebio.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281618 |
| Chrysoeriol | 5281607 |
| Cortisol | 5750 |
| Corticosterone | 5752 |
| Dexamethasone (B1670325) | 5742 |
| Prednisone | 5862 |
| Prednisolone | 5865 |
| Triamcinolone Acetonide | 6335 |
| Clobetasol Propionate (B1217596) | 37734 |
| Spironolactone | 5835 |
| Glycyrrhetinic acid | 10445 |
| Baicalein | 5281605 |
| Diosmin | 5281613 |
| Fisetin | 5280445 |
| Bavachinin | 5281691 |
| Flavanone (B1672756) | 440730 |
| Myricetin | 5281672 |
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
